
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-((aminomethyl)piperidine-1-carboxylate): This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Tert-butyl 3-((azidomethyl)piperidine-1-carboxylate): This compound features an azido group instead of a trifluoromethyl group, leading to distinct reactivity and applications.
Uniqueness
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H17F3N2O2 |
|---|---|
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
benzyl 3-(trifluoromethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)18-12-7-4-8-19(9-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI-Schlüssel |
ITKSIJQBHQCRQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
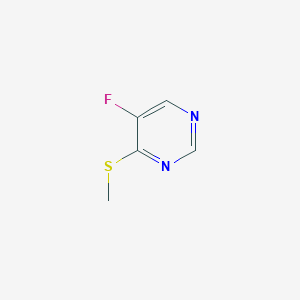
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

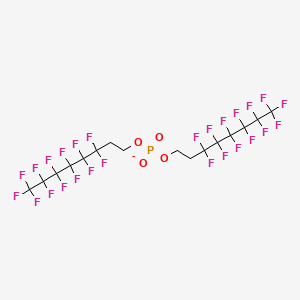

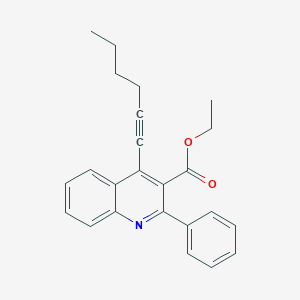
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
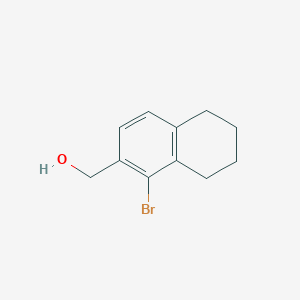
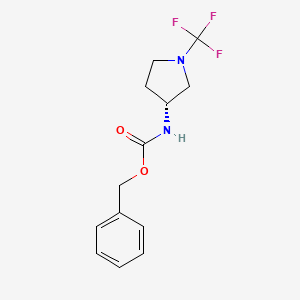
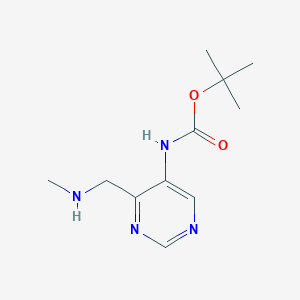


![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)
